REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH2:8][CH2:9][OH:10])[CH3:7].[Na]>>[C:1]([CH2:2][CH2:3][O:10][CH2:9][CH2:8][N:6]([CH3:7])[CH3:5])#[N:4] |^1:10|
|
Name
|
|
Quantity
|
530 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
890 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
DISTILLATION
|
Details
|
low-boiling constituents are distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |